molecular formula C15H17NO2 B257219 1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine

1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine

Cat. No. B257219
M. Wt: 243.3 g/mol
InChI Key: XNQRJSVFBWPVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine, also known as BFMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a piperidine derivative that has a benzofuran-2-ylcarbonyl group attached to it. This compound has shown promising results in various studies, making it a subject of interest for further research.

Mechanism of Action

The exact mechanism of action of 1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin neurotransmitter systems in the brain. It has also been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and cell survival.
Biochemical and Physiological Effects:
1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have analgesic and anesthetic effects. It has also been shown to have neuroprotective effects and to improve cognitive function. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine in lab experiments is its potential as a drug candidate for various neurological disorders. It has also been shown to have low toxicity in animal studies. However, one of the limitations of using 1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on 1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine. One potential direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders. Another direction is to study its potential as an analgesic and anesthetic agent. Additionally, further research is needed to fully understand its mechanism of action and its effects on cellular processes. Finally, research is needed to develop more cost-effective synthesis methods for 1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine.

Synthesis Methods

The synthesis of 1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine involves a three-step reaction process. The first step involves the reaction of 4-methylpiperidine with benzofuran-2-carboxylic acid to form 1-(benzofuran-2-ylcarbonyl)-4-methylpiperidine acid. The second step involves the conversion of the acid to its corresponding acid chloride using thionyl chloride. In the final step, the acid chloride reacts with ammonia to form 1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine.

Scientific Research Applications

1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine has shown potential in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. It has been studied as a potential drug candidate for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as an analgesic and anesthetic agent.

properties

Product Name

1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine

Molecular Formula

C15H17NO2

Molecular Weight

243.3 g/mol

IUPAC Name

1-benzofuran-2-yl-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C15H17NO2/c1-11-6-8-16(9-7-11)15(17)14-10-12-4-2-3-5-13(12)18-14/h2-5,10-11H,6-9H2,1H3

InChI Key

XNQRJSVFBWPVGG-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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